![molecular formula C20H18FN5O3 B11234667 N-[4-(acetylamino)phenyl]-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11234667.png)

N-[4-(acetylamino)phenyl]-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

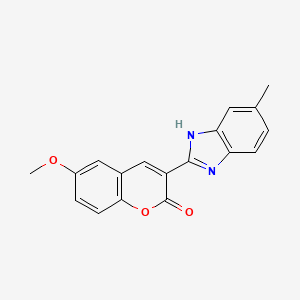

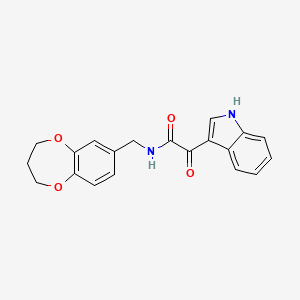

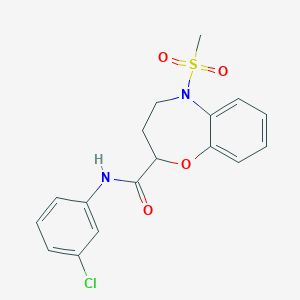

N-[4-(Acetylamino)phenyl]-1-(4-Fluor-1H-indazol-3-yl)-5-oxopyrrolidin-3-carboxamid ist eine komplexe organische Verbindung, die zur Klasse der heterocyclischen Verbindungen gehört. Diese Verbindung enthält einen Indazol-Rest, der für seine breite Palette biologischer Aktivitäten bekannt ist, darunter entzündungshemmende, antimikrobielle und krebshemmende Eigenschaften . Das Vorhandensein des Indazolrings zusammen mit anderen funktionellen Gruppen macht diese Verbindung zu einem interessanten Thema in der pharmazeutischen Chemie und pharmazeutischen Forschung.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[4-(Acetylamino)phenyl]-1-(4-Fluor-1H-indazol-3-yl)-5-oxopyrrolidin-3-carboxamid umfasst typischerweise mehrere Schritte, ausgehend von leicht verfügbaren Ausgangsmaterialien. Die wichtigsten Schritte beinhalten:

Bildung des Indazolrings: Der Indazolring kann durch eine Cyclisierungsreaktion synthetisiert werden, die Hydrazinderivate und ortho-substituierte Nitrobenzole beinhaltet.

Einführung der Fluorgruppe: Das Fluoratom wird durch elektrophile Fluorierung unter Verwendung von Reagenzien wie Selectfluor eingeführt.

Bildung des Pyrrolidinrings: Der Pyrrolidinring wird durch eine Cyclisierungsreaktion gebildet, die Amine und α,β-ungesättigte Carbonylverbindungen beinhaltet.

Kupplungsreaktionen: Die endgültige Verbindung wird durch Kupplung der Indazol- und Pyrrolidin-Zwischenprodukte durch Amidbindungsbildung unter Verwendung von Kupplungsreagenzien wie EDCI oder HATU erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde die Optimierung des Synthesewegs für die großtechnische Produktion beinhalten. Dies umfasst die Auswahl kostengünstiger Reagenzien, die Optimierung der Reaktionsbedingungen, um die Ausbeute zu maximieren, und die Sicherstellung, dass der Prozess umweltfreundlich ist. Techniken wie kontinuierliche Durchflusschemie und automatisierte Synthese können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Indazole Ring: The indazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and ortho-substituted nitrobenzenes.

Introduction of the Fluoro Group: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving amines and α,β-unsaturated carbonyl compounds.

Coupling Reactions: The final compound is obtained by coupling the indazole and pyrrolidine intermediates through amide bond formation using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-[4-(Acetylamino)phenyl]-1-(4-Fluor-1H-indazol-3-yl)-5-oxopyrrolidin-3-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Indazol-Rest, unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure.

Reduktion: Reduktionsreaktionen können an den Carbonylgruppen unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure, unter sauren oder basischen Bedingungen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, unter wasserfreien Bedingungen.

Substitution: Elektrophile Reagenzien wie Halogene, nucleophile Reagenzien wie Amine, unter kontrollierten Temperatur- und Lösungsmittelbedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

N-[4-(Acetylamino)phenyl]-1-(4-Fluor-1H-indazol-3-yl)-5-oxopyrrolidin-3-carboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.

Medizin: Als potenzieller Therapeutikum für die Behandlung verschiedener Krankheiten, einschließlich Krebs und Infektionskrankheiten, untersucht.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika und Agrochemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-[4-(Acetylamino)phenyl]-1-(4-Fluor-1H-indazol-3-yl)-5-oxopyrrolidin-3-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen:

Molekulare Zielstrukturen: Die Verbindung kann Enzyme, Rezeptoren oder Proteine ansprechen, die an Krankheitssignalwegen beteiligt sind. Beispielsweise kann es Kinasen oder Proteasen hemmen, die eine Rolle bei der Proliferation von Krebszellen spielen.

Beteiligte Signalwege: Die Verbindung kann Signalwege wie den MAPK/ERK-Signalweg modulieren, was zur Hemmung des Zellwachstums und Induktion von Apoptose in Krebszellen führt.

Wirkmechanismus

The mechanism of action of N-[4-(acetylamino)phenyl]-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or proteins involved in disease pathways. For example, it may inhibit kinases or proteases that play a role in cancer cell proliferation.

Pathways Involved: The compound can modulate signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Indazol-Derivate: Verbindungen wie 1-Phenyl-1H-indazol und 3-Amino-1H-indazol teilen den Indazol-Kern und zeigen ähnliche biologische Aktivitäten.

Pyrrolidin-Derivate: Verbindungen wie Pyrrolidin-2,5-dion und N-substituierte Pyrrolidine weisen strukturelle Ähnlichkeiten auf und werden in der pharmazeutischen Chemie verwendet.

Einzigartigkeit

N-[4-(Acetylamino)phenyl]-1-(4-Fluor-1H-indazol-3-yl)-5-oxopyrrolidin-3-carboxamid ist aufgrund der Kombination der Indazol- und Pyrrolidin-Reste sowie der spezifischen funktionellen Gruppen, die unterschiedliche biologische Aktivitäten verleihen, einzigartig. Diese einzigartige Struktur ermöglicht gezielte Wechselwirkungen mit molekularen Zielstrukturen, was es zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung macht.

Eigenschaften

Molekularformel |

C20H18FN5O3 |

|---|---|

Molekulargewicht |

395.4 g/mol |

IUPAC-Name |

N-(4-acetamidophenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C20H18FN5O3/c1-11(27)22-13-5-7-14(8-6-13)23-20(29)12-9-17(28)26(10-12)19-18-15(21)3-2-4-16(18)24-25-19/h2-8,12H,9-10H2,1H3,(H,22,27)(H,23,29)(H,24,25) |

InChI-Schlüssel |

HDCDSWSFIPGPNS-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide](/img/structure/B11234590.png)

![2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2,6-difluorophenyl)acetamide](/img/structure/B11234603.png)

![2-Cyclobutyl-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11234605.png)

![2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11234613.png)

![3-{[4-(1,3-benzodioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}propan-1-ol](/img/structure/B11234633.png)

![N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-(4-methylphenyl)cyclopentanecarboxamide](/img/structure/B11234651.png)

![2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11234655.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11234673.png)

![N-(3-chloro-2-methylphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11234674.png)

![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11234676.png)

![(3Z)-3-[(3-acetylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B11234682.png)